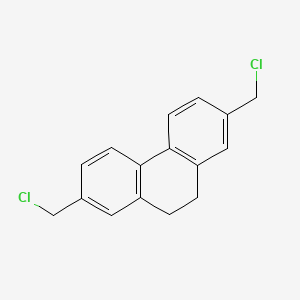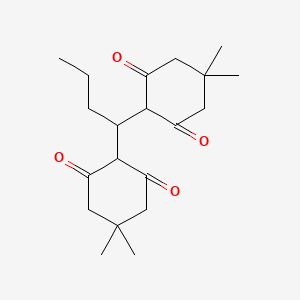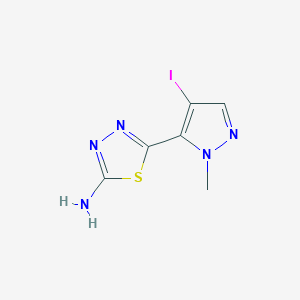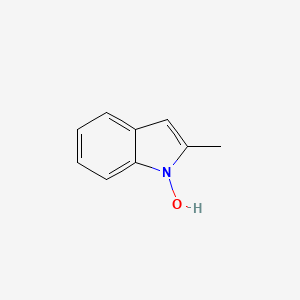
1H-Indole, 1-hydroxy-2-methyl-
Übersicht
Beschreibung
1H-Indole, 1-hydroxy-2-methyl- is a derivative of indole, a heterocyclic aromatic organic compound. Indoles are significant in natural products and pharmaceuticals due to their biological activity and structural complexity. This compound, in particular, has a hydroxyl group at the first position and a methyl group at the second position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indole, 1-hydroxy-2-methyl- can be synthesized through various methods, including the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another method is the Biltz synthesis, which uses ortho-nitrotoluene and hydrazine followed by reduction and cyclization.
Industrial Production Methods: On an industrial scale, the compound is typically produced through optimized versions of these synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole, 1-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming 1H-indole-1-carboxylic acid.
Reduction: Reduction reactions can reduce the nitro group to an amine, if present.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include hydrogen gas (H₂) and palladium on carbon (Pd/C).
Substitution: Electrophilic substitution often uses strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: 1H-indole-1-carboxylic acid
Reduction: Various amines, depending on the starting material
Substitution: Substituted indoles with different functional groups
Wissenschaftliche Forschungsanwendungen
1H-Indole, 1-hydroxy-2-methyl- has various applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are used in organic synthesis and material science.
Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic effects, such as in the treatment of inflammation and cancer.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.
Wirkmechanismus
1H-Indole, 1-hydroxy-2-methyl- is similar to other indole derivatives, such as 1H-indole, 2-methyl- and 1H-indole, 3-hydroxy-2-methyl-. These compounds share the indole core but differ in the position and type of substituents. The uniqueness of 1H-Indole, 1-hydroxy-2-methyl- lies in its specific functional groups, which confer distinct chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 2-methyl-
1H-Indole, 3-hydroxy-2-methyl-
1H-Indole, 2-hydroxy-3-methyl-
1H-Indole, 3-methyl-5-hydroxy-
This detailed overview provides a comprehensive understanding of 1H-Indole, 1-hydroxy-2-methyl-, its preparation, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-hydroxy-2-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFZEWOVTCCJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657659 | |
| Record name | 2-Methyl-1H-indol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1969-70-6 | |
| Record name | 2-Methyl-1H-indol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1653737.png)
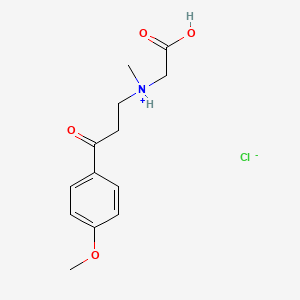
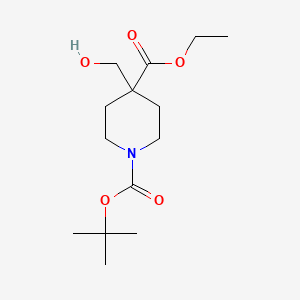
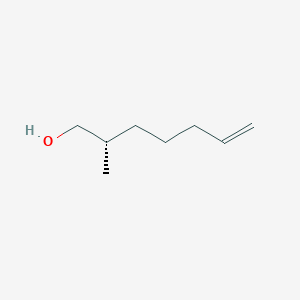
![2-[(E)-Benzylideneamino]guanidine;nitric acid](/img/structure/B1653743.png)
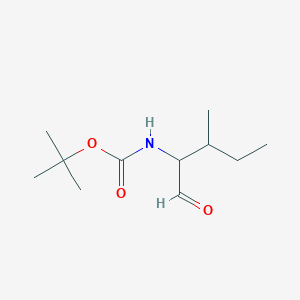
![Propanedinitrile, [2,5-bis(1,1-dimethylethyl)-3,4-dihydroxyphenyl]-](/img/structure/B1653745.png)


![Bicyclo[3.3.1]nonan-9-amine;hydrochloride](/img/structure/B1653754.png)

